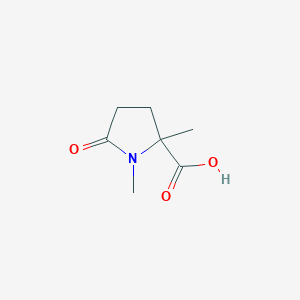

1,2-DIMETHYL-5-OXOPYRROLIDINE-2-CARBOXYLIC ACID

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2-DIMETHYL-5-OXOPYRROLIDINE-2-CARBOXYLIC ACID is a chemical compound with the molecular formula C7H11NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,2-DIMETHYL-5-OXOPYRROLIDINE-2-CARBOXYLIC ACID can be synthesized through the oxidation of 1,2-dimethylpyrrolidine-2-carboxylic acid. The reaction typically involves the use of an oxidizing agent under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger-scale operations and optimization for yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

1,2-DIMETHYL-5-OXOPYRROLIDINE-2-CARBOXYLIC ACID undergoes various chemical reactions, including:

Oxidation: Conversion to higher oxidation states.

Reduction: Conversion to lower oxidation states.

Substitution: Replacement of functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher carboxylic acids, while reduction could produce alcohols or amines.

Aplicaciones Científicas De Investigación

Anticancer Activity

Numerous studies have investigated the anticancer properties of 1,2-dimethyl-5-oxopyrrolidine derivatives. For instance, a study demonstrated that certain derivatives exhibited significant cytotoxic effects against A549 human lung adenocarcinoma cells. The compounds were assessed using an MTT assay, which revealed structure-dependent anticancer activity. Some derivatives reduced cell viability significantly compared to standard chemotherapeutic agents like cisplatin .

| Compound | Viability (%) | Comparison to Cisplatin |

|---|---|---|

| 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | 24.5 | Significantly lower than control |

| 5-Fluorobenzimidazole derivative | 87.4 | Higher than some derivatives |

Antimicrobial Activity

The antimicrobial properties of 1,2-dimethyl-5-oxopyrrolidine derivatives have also been explored. Certain compounds demonstrated promising activity against multidrug-resistant strains of Staphylococcus aureus, indicating their potential as candidates for developing new antimicrobial agents .

Case Studies

Several case studies highlight the efficacy of this compound in various applications:

Study on Anticancer Activity

A comprehensive study evaluated the anticancer activity of various derivatives against A549 cells. The results indicated that modifications to the pyrrolidine ring significantly influenced cytotoxicity levels, with some compounds showing enhanced activity compared to traditional treatments.

Antimicrobial Efficacy

In another study focused on antimicrobial properties, derivatives were tested against a range of Gram-positive bacteria, including resistant strains. The findings suggested that specific substitutions on the pyrrolidine ring could enhance antimicrobial activity, making these compounds valuable for further development .

Mecanismo De Acción

The mechanism of action of 1,2-DIMETHYL-5-OXOPYRROLIDINE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to proteins or enzymes, altering their activity and leading to various biological outcomes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Similar Compounds

Pyrrolidine-2,5-dione: Another pyrrolidine derivative with different functional groups.

Proline: A naturally occurring amino acid with a similar pyrrolidine ring structure.

Pyrrolizines: Compounds with a fused pyrrolidine ring system.

Uniqueness

1,2-DIMETHYL-5-OXOPYRROLIDINE-2-CARBOXYLIC ACID is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its structural features allow for diverse applications and interactions that are not observed with other similar compounds .

Actividad Biológica

1,2-Dimethyl-5-oxopyrrolidine-2-carboxylic acid, a derivative of pyrrolidine, has garnered attention for its potential biological activities, particularly in the realms of cancer treatment and antimicrobial properties. This compound is characterized by the molecular formula C7H11NO3 and plays a significant role in biochemical pathways such as the γ-glutamyl cycle, which is crucial for glutathione metabolism.

The primary mechanism of action for this compound involves its interaction with the enzyme 5-oxoprolinase , where it serves as a substrate. This interaction is essential for the conversion of 5-oxoproline to L-glutamate, influencing cellular functions related to oxidative stress and metabolic regulation.

Biochemical Pathways

- γ-Glutamyl Cycle : This cycle is vital for maintaining intracellular glutamate levels and overall cellular health. The compound's role in this cycle suggests its importance in conditions like heart failure, where oxidative stress is prevalent due to the depletion of 5-oxoprolinase.

- Anticancer Activity : Recent studies have indicated that derivatives of 5-oxopyrrolidine exhibit anticancer properties against various cell lines, including A549 human lung adenocarcinoma cells. The structure-dependent activity suggests that modifications to the core structure can significantly alter efficacy .

Anticancer Properties

Research has demonstrated that this compound and its derivatives can exhibit varying degrees of anticancer activity. In vitro studies have shown that certain derivatives reduce cell viability in cancer models:

The efficacy of these compounds is often compared to standard chemotherapeutics like cisplatin, highlighting their potential as alternative therapeutic agents.

Antimicrobial Activity

In addition to anticancer properties, this compound has been explored for its antimicrobial effects against multidrug-resistant strains of bacteria:

| Pathogen | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus (MRSA) | Selective antimicrobial activity | |

| Other Gram-positive pathogens | Structure-dependent activity noted |

The exploration of these biological activities underscores the compound's versatility and potential applications in both oncology and infectious disease treatment.

Case Studies

Several studies have investigated the biological activity of 1,2-dimethyl-5-oxopyrrolidine derivatives:

- Study on Anticancer Activity : A study characterized the anticancer properties using an MTT assay on A549 cells, revealing that certain structural modifications significantly enhanced cytotoxic effects compared to untreated controls .

- Antimicrobial Resistance : Another study highlighted the pressing need for new antimicrobial agents against resistant strains, demonstrating that certain derivatives exhibited promising activity against Staphylococcus aureus and other pathogens .

Propiedades

IUPAC Name |

1,2-dimethyl-5-oxopyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-7(6(10)11)4-3-5(9)8(7)2/h3-4H2,1-2H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAGWRHWPWBJGMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=O)N1C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.